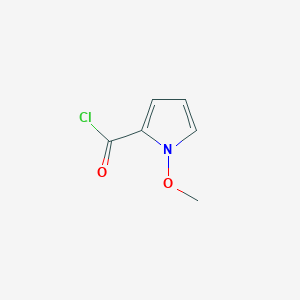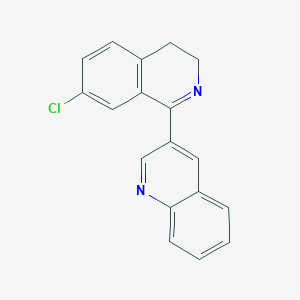
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
准备方法
The synthesis of 3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another approach is the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . These methods typically involve reaction conditions such as elevated temperatures and the use of specific catalysts to facilitate the formation of the desired product.
化学反应分析
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. Common reagents used in these reactions include α,ω-diaminoalkanes, substituted aromatic/heteroaromatic aldehydes, and specific catalysts . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different biological activities.
科学研究应用
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antimalarial, and anticancer agent . Its ability to inhibit the growth of various cancer cell lines, such as MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma), makes it a valuable compound for cancer research . Additionally, it has been evaluated for its antibacterial activity, showing moderate to good inhibition against various bacterial strains .
作用机制
The mechanism of action of 3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
相似化合物的比较
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives, such as chloroquine and mepacrine. While chloroquine is well-known for its antimalarial activity, this compound has shown broader biological activities, including anticancer and antibacterial properties . Other similar compounds include camptothecin and hydroquinine, which also exhibit significant biological activities
属性
CAS 编号 |
919786-27-9 |
|---|---|
分子式 |
C18H13ClN2 |
分子量 |
292.8 g/mol |
IUPAC 名称 |
3-(7-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-15-6-5-12-7-8-20-18(16(12)10-15)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2 |
InChI 键 |
DSIPZGMYJYYRDR-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
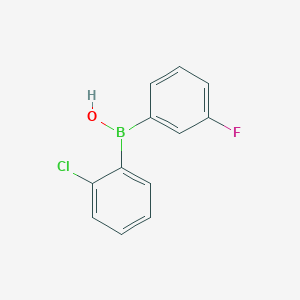
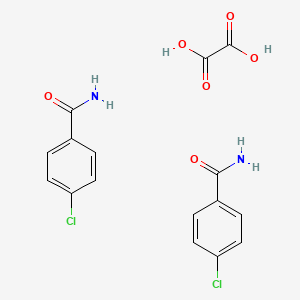
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
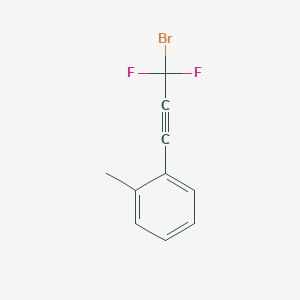
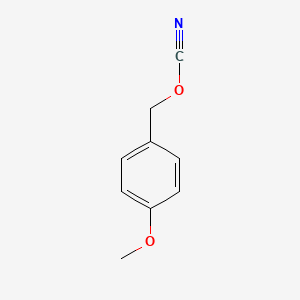
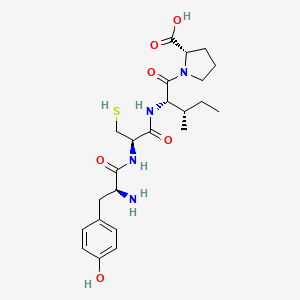
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
